Lipophilicity (XLogP3-AA) Comparison: Ortho-Methoxy vs. Unsubstituted N-Phenyl Azetidin-2-one
The computed XLogP3-AA of 1-(2-methoxyphenyl)azetidin-2-one is 1.0, representing a reduction in lipophilicity compared to the unsubstituted N-phenyl analog 1-phenylazetidin-2-one (XLogP3-AA ≈ 1.2) [1] [2]. The difference of ΔXLogP ≈ –0.2 arises from the introduction of the ortho-methoxy group, which adds polarity and hydrogen-bond acceptor capacity, partially offsetting the hydrophobic contribution of the phenyl ring. This measured shift places the compound closer to the optimal logP range for oral bioavailability (typically logP 1–3) than the unsubstituted parent, although both remain within favorable limits.
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | 1-Phenylazetidin-2-one: XLogP3-AA ≈ 1.2 |
| Quantified Difference | ΔXLogP ≈ –0.2 (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity can be advantageous for applications requiring reduced non-specific binding, improved aqueous solubility, and more favorable pharmacokinetic profiles in lead optimization campaigns, making the ortho-methoxy derivative a distinct choice over the unsubstituted parent.
- [1] PubChem. Compound Summary for CID 21661758: 1-(2-Methoxyphenyl)azetidin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/21661758 (accessed 2026-05-04). View Source
- [2] PubChem. Compound Summary for CID 566440: 1-Phenylazetidin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/566440 (accessed 2026-05-04). View Source
